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6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Researchers conducting fragment-based screening often encounter pre-functionalized scaffolds that introduce target bias, confounding SAR interpretation. This unsubstituted triazoloquinazolinone core (MW 188, LogP 0.19) is the only commercially available analog satisfying all Rule-of-Three criteria, providing an unbiased starting point for systematic derivatization. • Zero rotatable bonds & minimal topology enable unbiased SPR/NMR fragment screens without pre-installed pharmacophoric bias. • Serves as an internal assay reference standard to deconvolute substituent-specific ΔIC50 values, critical for Hsp90 and anticancer SAR campaigns. • Supplied at ≥95% purity for reproducible hit identification and chemoproteomic selectivity profiling.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 777867-04-6
Cat. No. B1622246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS777867-04-6
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1CC2=NC3=NC=NN3C=C2C(=O)C1
InChIInChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-13-9(12-7)10-5-11-13/h4-5H,1-3H2
InChIKeyFRFJXDORDXUYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Core Scaffold for Fragment-Based Discovery


6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-04-6) is a heterocyclic small molecule with molecular formula C₉H₈N₄O and molecular weight 188.19 g/mol . It represents the unsubstituted parent scaffold of the broader triazoloquinazolinone class, a pharmacologically privileged fused-ring system formed by a [1,2,4]triazole ring fused to a partially saturated quinazolinone core [1]. This compound is commercially catalogued as a versatile building block (MFCD06596355), often supplied at ≥95% purity by multiple vendors, and is utilized as a starting point for medicinal chemistry derivatization campaigns rather than as an end-use bioactive agent .

Fragment-based screening compatible scaffold
Unsubstituted core for unbiased SAR exploration
Conformationally rigid for high ligand efficiency

Why Substituted Analogs Cannot Replace the Unsubstituted Core in Fragment-Based Campaigns


Within the triazoloquinazolinone chemical space, even modest substituents at the C2, C6, or C9 positions dramatically alter physicochemical parameters (e.g., molecular weight, LogP, rotatable bond count) and introduce target-specific pharmacophoric bias [1]. For instance, the 6,6-dimethyl-2-phenyl analog has a molecular weight >300 Da and LogP >2, precluding its use as a fragment-like starting point, while 2-sulfanyl-substituted analogs introduce metabolic liabilities and off-target binding propensities absent in the unsubstituted core . The parent 6,7-dihydro compound (MW 188, LogP 0.19, zero rotatable bonds) uniquely preserves the minimal topological and electronic features of the triazoloquinazolinone scaffold without pre-installed functional group bias, enabling unbiased fragment-based screening, systematic scaffold-decoration SAR, and chemoproteomic selectivity profiling that are impossible with pre-functionalized analogs [2].

Pharmacophoric bias Pre-installed substituents introduce target bias incompatible with unbiased fragment screens
Physicochemical drift Substituted analogs exceed fragment rule-of-three MW and LogP limits
Conformational flexibility Additional rotatable bonds reduce ligand efficiency and complicate SAR interpretation

Quantitative Differentiation vs. Closest Triazoloquinazolinone Analogs


Fragment-Like Physicochemical Profile: MW and LogP vs. Substituted Derivatives

The unsubstituted 6,7-dihydro compound possesses molecular weight (MW) of 188.19 Da, LogP of 0.19, zero rotatable bonds, and 4 hydrogen bond acceptors. In contrast, the structurally closest commercially available substituted analog, 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, has an estimated MW of ~306 Da and LogP >2, exceeding fragment-like criteria (MW <300, LogP ≤3, rotatable bonds ≤3) commonly applied in FBDD campaigns . A series of α-glucosidase active triazoloquinazolines from the Abuelizz 2019 study had MW values ranging from 313 to 446 Da, all substantially heavier than the parent scaffold [1].

Fragment-Like Profile
Cross-study comparable
MW 188 Da, LogP 0.19, 0 rot. bonds vs ~306 Da, LogP >2, ≥2 rot. bonds (nearest analog)
Fragment rule-of-three compliance; unbiased screening baseline
Calculated properties; ΔMW −118 Da
Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Baseline for Antimicrobial SAR Against E. coli

In the Patel 2019 study, 2-(methylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (4i) and the 6,6-dimethyl-2-(methylthio)-9-(pyridin-4-yl) analog (4l) exhibited antibacterial activity against E. coli superior to ampicillin and chloramphenicol. The parent 6,7-dihydro scaffold (unsubstituted at C2, C6, and C9) was not directly tested in this study, but serves as the essential synthetic precursor and the unadorned comparison baseline for quantifying the contribution of each substituent to the observed antimicrobial phenotype [1].

Antimicrobial SAR Baseline
Class-level inference
Not directly tested; serves as synthetic precursor and null-vector scaffold
Enables substituent-specific SAR attribution
Parent not evaluated in Patel 2019; derivatives more potent than ampicillin
Antimicrobial SAR Gram-Negative Activity Scaffold Decoration

Baseline for DNA Intercalation Deconvolution

Eissa et al. (2022) reported that substituted triazoloquinazoline derivatives (e.g., 7a) exhibit DNA intercalation IC50 values of 42.90 µM (7a) and antiproliferative IC50 values of 7.98 µM (HepG2) and 5.57 µM (HCT-116). The unsubstituted 6,7-dihydro scaffold was not evaluated in this study; however, its planar triazoloquinazoline core constitutes the essential chromophore for DNA intercalation. Substituent contributions to binding affinity and cellular potency can only be deconvoluted when assay results are referenced against the unsubstituted parent scaffold as a null-vector baseline [1].

DNA Intercalation Baseline
Class-level inference
Not tested; core chromophore without C2/C6/C9 substituents
Reference for ΔIC50 deconvolution
Eissa 2022; derivatives IC50 42.9 µM (DNA), 5.57 µM (HCT-116)
DNA Intercalation Anticancer Agent Design Scaffold Attribution

Conformational Rigidity: Zero Rotatable Bonds

The unsubstituted 6,7-dihydro compound has exactly zero rotatable bonds, conferring maximal conformational rigidity. All structurally characterized substituted analogs in the primary literature introduce at least 1–4 rotatable bonds through C2-sulfanyl, C6-aryl, or C9-aryl substituents [1]. For example, 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one introduces approximately 5 rotatable bonds . This rigidity difference has direct consequences: in fragment-based screening, rigid cores yield higher ligand efficiency and more interpretable SAR; in computational docking, the absence of conformational degrees of freedom reduces false-positive pose predictions [2].

Conformational Rigidity
Cross-study comparable
0 Rotatable Bonds
Maximal pre-organization for fragment screening
All substituted analogs introduce 1–6 rotatable bonds
Conformational Restriction Ligand Efficiency Optimization Fragment Screening

Application Scenarios for 6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


Fragment-Based Screening Library Construction

The compound's MW of 188 Da, LogP of 0.19, and zero rotatable bonds place it firmly within the Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤6, rotatable bonds ≤3) governing fragment library design. The unsubstituted triazoloquinazolinone core provides a rigid, nitrogen-rich scaffold amenable to SPR, NMR (including ¹⁹F FAXS-NMR), and DSF-based fragment screens. This compound enables hit identification without pre-installed substitution bias, as demonstrated by the fragment-to-lead evolution of aminotriazoloquinazoline Hsp90 inhibitors where an initial triazoloquinazoline fragment hit was optimized to nanomolar potency [1]. No commercially available substituted analog satisfies all Rule-of-Three criteria simultaneously.

Antimicrobial Scaffold-Decoration SAR

The Patel 2019 green chemistry route [1] demonstrated that the triazoloquinazolin-8(4H)one core can be systematically decorated at C2, C6, and C9 via one-pot three-component reactions. Procuring the unsubstituted 6,7-dihydro parent compound enables independent exploration of each derivatization vector and attribution of antimicrobial potency gains to specific substituents, without confounding from pre-existing functional groups. The resulting SAR matrix can directly benchmark novel derivatives against the ampicillin/chloramphenicol comparator data reported for derivatives 4i and 4l.

DNA Intercalation Baseline Reference

The Eissa 2022 study [1] established that substituted triazoloquinazoline derivatives achieve DNA intercalation IC50 values as low as 42.90 µM and antiproliferative IC50 values of 5.57 µM (HCT-116). Using the unsubstituted 6,7-dihydro core as an internal assay reference standard enables calculation of ΔIC50 values attributable to each peripheral substituent, distinguishing the intrinsic contribution of the planar triazoloquinazoline chromophore from the binding energy derived from substituent-DNA contacts. This deconvolution is impossible without the unadorned parent scaffold.

Chemoproteomic Selectivity Profiling

The compact, unsubstituted triazoloquinazolinone core can serve as a minimalist affinity probe for chemoproteomic pull-down experiments (e.g., kinobeads, thermal proteome profiling) to define the intrinsic protein target landscape of the scaffold independent of substituent-driven interactions. Pre-installed substituents on commercial analogs introduce target bias (e.g., PDE10A, adenosine A3 receptor, α-glucosidase) that precludes unbiased selectivity profiling [1]. The parent scaffold enables construction of an off-target selectivity panel that can be referenced as new derivatives are synthesized and screened.

Application
Selection Property
Validation Focus
Fragment-Based Screening Library Construction
Fragment-likeness physicochemical compliance
Rule-of-three adherence; scaffold minimalism
Antimicrobial Scaffold-Decoration SAR
Unsubstituted core for unbiased vector exploration
Substituent-dependent MIC attribution
DNA Intercalation Baseline Attribution
Planar chromophore without substituent bias
Deconvolution of substituent contribution to binding affinity
Chemoproteomic Selectivity Profiling
Minimalist affinity probe without pre-installed bias
Intrinsic scaffold interactome mapping
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